molecular formula C18H10Cl2O4 B11086532 6-(4-chlorophenyl)-3-[(4-chlorophenyl)carbonyl]-4-hydroxy-2H-pyran-2-one

6-(4-chlorophenyl)-3-[(4-chlorophenyl)carbonyl]-4-hydroxy-2H-pyran-2-one

Cat. No.: B11086532
M. Wt: 361.2 g/mol
InChI Key: IJDXVQMDYUXXOS-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzoyl)-6-(4-chlorophenyl)-4-hydroxy-2H-pyran-2-one is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-4-hydroxy-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzoyl chloride with 4-chlorophenylacetic acid under basic conditions to form an intermediate, which is then cyclized to produce the desired pyranone structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzoyl)-6-(4-chlorophenyl)-4-hydroxy-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-4-oxo-2H-pyran-2-one.

    Reduction: Formation of 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-4-hydroxy-2H-pyran-2-ol.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

3-(4-Chlorobenzoyl)-6-(4-chlorophenyl)-4-hydroxy-2H-pyran-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-4-hydroxy-2H-pyran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorobenzoyl)propionic acid
  • 4-Chlorobenzoylacetonitrile
  • ET (3-(4-chlorobenzoyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2(3H)-ylidene)acetate

Uniqueness

3-(4-Chlorobenzoyl)-6-(4-chlorophenyl)-4-hydroxy-2H-pyran-2-one stands out due to its unique combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C18H10Cl2O4

Molecular Weight

361.2 g/mol

IUPAC Name

3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-4-hydroxypyran-2-one

InChI

InChI=1S/C18H10Cl2O4/c19-12-5-1-10(2-6-12)15-9-14(21)16(18(23)24-15)17(22)11-3-7-13(20)8-4-11/h1-9,21H

InChI Key

IJDXVQMDYUXXOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=O)O2)C(=O)C3=CC=C(C=C3)Cl)O)Cl

Origin of Product

United States

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